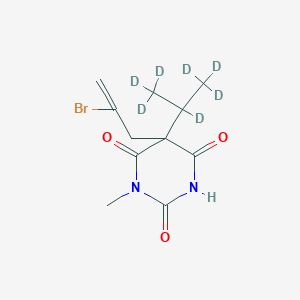

Narcobarbital-d7

Description

Structure

3D Structure

Properties

CAS No. |

1189950-65-9 |

|---|---|

Molecular Formula |

C11H15BrN2O3 |

Molecular Weight |

310.20 g/mol |

IUPAC Name |

5-(2-bromoprop-2-enyl)-5-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1-methyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17)/i1D3,2D3,6D |

InChI Key |

WGMASVSHOSNKMF-NWOXSKRJSA-N |

SMILES |

CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Narcobarbital-d7 in Quantitative Bioanalysis & Pharmacology

Executive Summary

Narcobarbital-d7 (Enibomal-d7) is the stable isotope-labeled analog of Narcobarbital, a N-methylated brominated barbiturate. It serves as a critical Internal Standard (IS) in forensic toxicology, clinical pharmacokinetics, and anti-doping analysis. By replacing the seven hydrogen atoms of the isopropyl moiety with deuterium (

This guide details the chemical principles, validated LC-MS/MS workflows, and pharmacological mechanisms necessary for the precise quantification of Narcobarbital in biological matrices.

Part 1: Chemical Identity & Isotopic Physics

Structural Characterization

Narcobarbital (C

| Feature | Narcobarbital (Native) | Narcobarbital-d7 (IS) |

| IUPAC Name | 5-(2-bromo-2-propenyl)-1-methyl-5-(1-methylethyl)-2,4,6-pyrimidinetrione | 5-(2-bromo-2-propenyl)-1-methyl-5-(1-methylethyl-d7 )-2,4,6-pyrimidinetrione |

| Formula | C | C |

| Monoisotopic Mass ( | 302.03 g/mol | 309.07 g/mol |

| Key Isotope Pattern | 1:1 ratio ( | 1:1 ratio ( |

| pKa | ~7.8 (Weak Acid) | ~7.8 (Weak Acid) |

The Deuterium Isotope Effect in Chromatography

While internal standards are designed to co-elute with the analyte, deuterium substitution can alter lipophilicity. The C-D bond is shorter and has a smaller molar volume than the C-H bond.[1] In high-resolution Reverse Phase Chromatography (RPLC), this often results in the deuterated standard eluting slightly earlier than the native compound.[1]

-

Implication: Integration windows must be wide enough to capture both peaks if they are not perfectly aligned, though the shift is typically <0.1 minutes.

Part 2: Analytical Workflow (LC-MS/MS)

The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This workflow corrects for matrix effects (ion suppression/enhancement) and extraction inefficiencies.

Workflow Diagram

Figure 1: Step-by-step analytical workflow for the quantification of Narcobarbital using the d7 internal standard.

Detailed Protocol

Step 1: Stock Preparation

-

Dissolve Narcobarbital-d7 in Methanol to create a 1 mg/mL stock.

-

Store at -20°C. Stable for >12 months (protect from light due to bromine photosensitivity).

Step 2: Sample Extraction (LLE)

-

Matrix: 200 µL Plasma or Urine.

-

Spike: Add 20 µL of Narcobarbital-d7 working solution (1 µg/mL).

-

Buffer: Add 200 µL Phosphate Buffer (pH 6.0) to ensure the barbiturate is in its non-ionized form (improving organic solubility).

-

Solvent: Add 1 mL Ethyl Acetate or Chlorobutane.

-

Agitate: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

-

Reconstitute: Evaporate the organic layer under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (10 mM Ammonium Acetate : MeOH, 90:10).

Step 3: LC-MS/MS Parameters

-

Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 100 mm, 2.7 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 8.5 with NH

OH). Note: Alkaline pH enhances ionization in negative mode for barbiturates. -

Mobile Phase B: Methanol.[2]

-

Ionization: ESI Negative Mode ([-H]

).

Step 4: MRM Transitions (Mass Spectrometry)

Due to the bromine atom, Narcobarbital presents a "twin" precursor ion signature (

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Narcobarbital | 301.0 [M-H] | 42.0 [NCO] | 25 | Quantifier |

| Narcobarbital | 301.0 [M-H] | 258.0 [M-H-C | 15 | Qualifier |

| Narcobarbital-d7 | 308.0 [M-H] | 42.0 [NCO] | 25 | IS Quant |

Note: The mass shift of +7 Da is maintained in the precursor. If the fragmentation involves the loss of the isopropyl group, the d7 label is lost, and the product ion would be identical to the native. Therefore, transitions retaining the label (or ring cleavage like m/z 42) are preferred, or one must rely on chromatographic resolution if the product ions overlap.

Part 3: Pharmacological Context[2][6]

Understanding the analyte is essential for interpreting results. Narcobarbital is a central nervous system (CNS) depressant.[3]

Mechanism of Action

Narcobarbital acts as a positive allosteric modulator of the GABA-A Receptor . Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the duration of chloride ion influx.[4][5]

Figure 2: Signal transduction pathway of Narcobarbital inducing neuronal hyperpolarization.

Metabolism & Toxicology

-

Metabolism: Hepatic, primarily via oxidation of the allyl side chain and N-demethylation.

-

Toxicology: Narrow therapeutic index. Overdose leads to respiratory arrest. The use of Narcobarbital-d7 allows for the differentiation of Narcobarbital from its metabolites or other structurally similar barbiturates (e.g., Propallylonal) in forensic cases.

Part 4: Quality Assurance & Troubleshooting

Linearity and Sensitivity

-

Range: A typical calibration curve spans 10 ng/mL to 1000 ng/mL.

-

Linearity:

should exceed 0.995 using a -

Limit of Quantitation (LOQ): Typically ~5 ng/mL in plasma.

Common Pitfalls

-

Bromine Isotope Selection: Ensure the MS method explicitly selects the

Br mass (301/308) or the -

Cross-Talk: Inject a high concentration of Native Narcobarbital (no IS) and monitor the IS channel. If a peak appears, the IS is not isotopically pure enough or the mass resolution is too low.

-

H/D Exchange: Deuterium on N or O atoms (exchangeable protons) is unstable in protic solvents. Narcobarbital-d7 has the label on the isopropyl carbon chain, making it non-exchangeable and highly stable.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18735, Narcobarbital. Retrieved from [Link]

-

Waters Corporation (2020). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Narcobarbital Mass Spectrum and Retention Indices. Retrieved from [Link]

- Baselt, R. C. (2020).Disposition of Toxic Drugs and Chemicals in Man. (12th Ed.). Biomedical Publications.

-

Scientific Working Group for Forensic Toxicology (SWGTOX). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

Sources

The Role of Deuterated Internal Standards in Mass Spectrometry: A Mechanistic and Practical Guide

Executive Summary

In the landscape of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving regulatory-grade precision in complex biological matrices is a formidable challenge. The gold standard for overcoming analytical variability—spanning extraction losses, instrument drift, and matrix-induced ion suppression—is Isotope Dilution Mass Spectrometry (IDMS) utilizing Stable Isotope-Labeled Internal Standards (SIL-IS)[1]. Among these, deuterated internal standards are the most widely adopted due to their favorable balance of synthetic accessibility, cost-effectiveness, and physicochemical similarity to target analytes[2].

As a Senior Application Scientist, I approach bioanalytical assay development not merely as a sequence of procedural steps, but as a system of mechanistic causalities. This whitepaper deconstructs the physical chemistry behind deuterated standards, explores the critical caveat of the "deuterium isotope effect," and provides a self-validating experimental framework grounded in FDA Bioanalytical Method Validation (BMV) guidelines.

The Mechanistic Foundation of IDMS

The core principle of using a deuterated internal standard lies in its ability to act as a perfect molecular mimic. A deuterated standard is chemically identical to the analyte of interest, with the sole exception that one or more protium (

Causality of Matrix Effect Normalization

When analyzing plasma or urine, co-eluting endogenous compounds enter the Electrospray Ionization (ESI) source simultaneously with the analyte. These background components compete for the limited charge available on the surface of ESI droplets, leading to unpredictable signal attenuation known as ion suppression [4].

Because a deuterated standard shares the exact chemical structure and pKa of the analyte, it co-elutes chromatographically and enters the ESI source at the exact same moment. Consequently, the standard experiences the exact same degree of ion suppression or enhancement as the analyte[1]. By quantifying the ratio of the analyte's mass transition to the internal standard's mass transition, the absolute fluctuations in ionization efficiency are mathematically canceled out.

Why Deuterium?

While

The Deuterium Isotope Effect: A Critical Caveat

While deuterated standards are foundational, they are not infallible. The assumption that a deuterated molecule behaves identically to its protiated counterpart breaks down under high-resolution chromatography due to the deuterium isotope effect [5].

The Physical Chemistry of Retention Time Shifts

The causality of this effect is rooted in quantum mechanics. The C-D bond has a lower zero-point vibrational energy and is slightly shorter than the C-H bond. This subtle structural contraction reduces the polarizability and lipophilicity of the deuterated molecule[6].

In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic (van der Waals) interactions with the stationary phase. Because the deuterated standard is slightly less lipophilic, it interacts more weakly with the C18 column and frequently elutes earlier than the protiated analyte[6]. If this retention time shift (

Quantitative Data: Chromatographic Isotope Effects

Table 1: Observed Retention Time Shifts Due to Deuteration [6][7]

| Analyte Pair | Chromatography Mode | |||

| Olanzapine / Olanzapine- | Reversed-Phase (RPLC) | N/A | N/A | < 0.16 min (Earlier) |

| Olanzapine / Olanzapine- | Normal-Phase (NPLC) | 1.60 | 1.66 | +0.06 min (Later) |

| Des-methyl OLZ / OLZ- | Normal-Phase (NPLC) | 2.62 | 2.74 | +0.12 min (Later) |

| Metformin / Metformin- | Gas Chromatography (GC) | 3.60 | 3.57 | -0.03 min (Earlier) |

Note: In Normal-Phase LC, deuterated compounds often elute later because their reduced lipophilicity slightly increases their relative polarity, leading to stronger interactions with the polar stationary phase[7].

Comparative Analysis of Internal Standard Strategies

To engineer a robust assay, scientists must weigh the physicochemical trade-offs of their internal standard selection.

Table 2: Evaluation of Internal Standard Types in LC-MS/MS [2][4][8]

| Parameter | Structural Analog | Deuterated SIL-IS ( | Heavy Isotope SIL-IS ( |

| Cost & Availability | Low (Commercially available) | Medium (Custom synthesis common) | High (Complex total synthesis) |

| Co-elution | Poor (Different | Excellent to Good (Slight isotope effect) | Perfect (No isotope effect) |

| Matrix Effect Control | Weak (Different suppression zones) | Strong (Shared suppression zone) | Absolute (Identical suppression) |

| Extraction Recovery | Variable | Identical (Unless D-exchange occurs) | Identical |

| Risk of Isotope Exchange | None | Moderate (Avoid labile -OH, -NH sites) | None |

Experimental Workflow & FDA Validation Protocol

A bioanalytical method is only as reliable as its validation. The following step-by-step protocol outlines a self-validating system for implementing a deuterated internal standard, strictly adhering to FDA BMV guidelines[9].

Phase 1: Selection and Preparation

-

Design the Mass Shift: Select a deuterated standard with a mass shift of

+3 Da. Ensure the deuterium atoms are located on a stable carbon backbone (e.g., -

Prepare Working Solutions: Dissolve the standard in a highly organic solvent (e.g., 100% Acetonitrile) to maximize stability. Store at -20°C or -80°C under inert gas[10].

Phase 2: Sample Processing (The IDMS Principle)

-

Early Spiking: Aliquot 100 µL of biological matrix (plasma/serum). Immediately spike 10-20 µL of the deuterated working solution into every sample (blanks, calibrators, QCs, and unknowns)[1][11].

-

Causality: Adding the IS before any protein precipitation (PPT) or solid-phase extraction (SPE) ensures that any volumetric losses or incomplete recoveries are mathematically mirrored by the standard[1].

-

-

Extraction: Perform the extraction protocol. The recovery does not need to be 100%, but the ratio of Analyte/IS recovery must be consistent across Low, Medium, and High QCs[9].

Phase 3: LC-MS/MS Analysis & Validation

-

Chromatographic Check: Run the extracted samples. Monitor the MRM transitions for both the analyte and the standard. Verify that the

is negligible. If a significant deuterium isotope effect is observed, flatten the LC gradient slope to force co-elution. -

Selectivity Validation (FDA Requirement): Analyze 6 independent lots of blank matrix spiked only with the internal standard. Ensure that the IS does not contain unlabeled analyte impurities. Conversely, analyze blank matrix without IS to ensure endogenous peaks do not interfere with the IS MRM channel. Interference must be

5% of the average IS response[11]. -

Matrix Effect Assessment: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area in neat solvent. Do the same for the IS. The IS-normalized Matrix Factor should have a Coefficient of Variation (CV) of

15% across the 6 matrix lots[4][12].

Workflow Visualization

LC-MS/MS workflow utilizing a deuterated internal standard for IDMS quantification.

Conclusion

Deuterated internal standards are the quiet backbone of precision in modern bioanalysis. While they are highly effective at normalizing extraction recoveries and ESI matrix effects, scientists must remain vigilant regarding the physicochemical nuances of deuteration. By understanding the causality of the deuterium isotope effect and rigorously validating selectivity and recovery per FDA guidelines, analytical chemists can transform highly variable biological samples into regulatory-grade, scientifically defensible data.

References

- AptoChem. "Deuterated internal standards and bioanalysis". AptoChem.

- ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis". ResolveMass.

- BenchChem. "Introduction to deuterated internal standards in mass spectrometry". BenchChem.

- Wieling et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry". SciSpace.

- BenchChem. "Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide". BenchChem.

- Oxford University Press. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach". OUP.

- Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations". Waters.

- U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation of ANDAs- What the Assessor Looks For". FDA.

- BenchChem. "A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods". BenchChem.

- Bioanalysis Zone. "Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations". Bioanalysis Zone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. waters.com [waters.com]

- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. scispace.com [scispace.com]

- 9. fda.gov [fda.gov]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

Technical Whitepaper: Properties and Synthesis of Narcobarbital-d7

Executive Summary & Significance

Narcobarbital (Enibomal) is an N-methylated barbiturate derivative historically utilized as a sedative and anesthetic. In modern forensic toxicology and drug development, Narcobarbital-d7 serves a critical role as a Stable Isotope Labeled (SIL) Internal Standard .

The "d7" designation refers to the substitution of the seven hydrogen atoms on the isopropyl side chain with deuterium (

This guide details the physicochemical profile, a validated synthesis route based on retrosynthetic logic, and the analytical criteria for Narcobarbital-d7.

Physicochemical Profile

The deuterated analog retains the chromatographic behavior of the parent compound while exhibiting a distinct mass spectral signature.

Table 1: Comparative Properties

| Property | Narcobarbital (Unlabeled) | Narcobarbital-d7 (Labeled) |

| IUPAC Name | 5-(2-bromoallyl)-5-isopropyl-1-methylbarbituric acid | 5-(2-bromoallyl)-5-(propan-2-yl-d7)-1-methylbarbituric acid |

| Molecular Formula | ||

| Molecular Weight | 303.15 g/mol | ~310.19 g/mol |

| Monoisotopic Mass | 302.03 | 309.07 |

| Solubility | Sparingly soluble in water; Soluble in Ethanol, MeOH, Alkaline solutions | Identical Profile |

| pKa | ~7.8 (Acidic imide proton) | ~7.8 (Unchanged by alkyl deuteration) |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 115 °C | 114–116 °C (Isotope effect negligible) |

Synthesis of Narcobarbital-d7

Retrosynthetic Analysis

The synthesis targets the introduction of the deuterium label early in the pathway to maximize yield and isotopic purity. The 5-isopropyl group is the ideal location for the d7 label. The synthesis is broken down into three phases:

-

Precursor Synthesis: Generation of 2-Bromopropane-d7.

-

Backbone Construction: Formation of the deuterated barbituric acid core.

-

Final Functionalization: Introduction of the bromoallyl group.[1][2]

Detailed Protocol

Note: All reactions involving deuterated reagents must be performed under anhydrous conditions to prevent H/D exchange, although alkyl protons are generally non-exchangeable.

Phase 1: Synthesis of 2-Bromopropane-d7

Reagents: Isopropanol-d8 (Commercial), Hydrobromic acid (48%), Sulfuric acid.

-

Charge a round-bottom flask with Isopropanol-d8 (

). -

Add concentrated HBr (excess) and slowly add

as a catalyst/dehydrating agent. -

Reflux for 3-4 hours.

-

Distill the product directly from the reaction mixture.

-

Wash the distillate with cold water, then 5%

, and dry over -

Yield: ~80% of 2-Bromopropane-d7.

Phase 2: Synthesis of 5-(Isopropyl-d7)-1-methylbarbituric acid

Reagents: Sodium Ethoxide (NaOEt), Diethyl Malonate, N-Methylurea.

-

Alkylation: Dissolve Na (1 eq) in absolute ethanol to form NaOEt. Add Diethyl Malonate.

-

Add 2-Bromopropane-d7 dropwise at reflux. The d7-isopropyl group is installed at the alpha-carbon.

-

Isolate Diethyl (isopropyl-d7)malonate via distillation.

-

Condensation: In a separate vessel, prepare NaOEt (2 eq) in ethanol.

-

Add Diethyl (isopropyl-d7)malonate and N-Methylurea .

-

Reflux for 6–8 hours. The urea condenses with the diester to close the pyrimidine ring.

-

Acidify with HCl to precipitate the intermediate: 5-(isopropyl-d7)-1-methylbarbituric acid .

Phase 3: Bromoallylation (The Narcobarbital Step)

Reagents: 2,3-Dibromopropene, Aqueous NaOH (10%), Tetrabutylammonium bromide (TBAB - Phase Transfer Catalyst).

-

Dissolve 5-(isopropyl-d7)-1-methylbarbituric acid in 10% NaOH.

-

Add 2,3-Dibromopropene (1.1 eq) and catalytic TBAB.

-

Stir vigorously at 50–60 °C for 4 hours. Note: The 5-position is the active methylene site and will readily alkylate.

-

Cool and acidify with dilute HCl to pH 2.

-

Filter the crude precipitate.

-

Purification: Recrystallize from dilute ethanol to obtain pure Narcobarbital-d7.

Synthetic Workflow Diagram

Caption: Step-wise synthesis of Narcobarbital-d7 starting from deuterated isopropanol, utilizing a malonic ester synthesis followed by C5-alkylation.

Analytical Validation & Logic

To certify Narcobarbital-d7 as a reference standard, specific analytical criteria must be met.

Isotopic Purity (The "d0" Problem)

For Mass Spectrometry, the presence of unlabeled (d0) Narcobarbital is critical. If the d7 standard contains d0, it will contribute to the analyte signal, causing false positives or overestimation.

-

Requirement: d0 contribution < 0.5%.

-

Validation: High-Resolution MS (HRMS) scan of the molecular ion cluster.

Mass Spectral Fragmentation Logic

In Electron Impact (EI) or Electrospray Ionization (ESI), Barbiturates typically fragment by losing side chains.

-

Narcobarbital (d0): Parent m/z 303.[3][4][5][1][6][7][8] Loss of

(isopropyl) -

Narcobarbital (d7): Parent m/z 310. Loss of

(isopropyl-d7) -

Key Insight: The daughter ion (m/z 260) might be identical for both d0 and d7 if the label is lost during fragmentation.

-

Strategy: For MRM (Multiple Reaction Monitoring), select a transition that retains the d7 label or use the molecular ion if fragmentation is unstable. Alternatively, monitor the loss of the bromoallyl group (

) which would leave the d7-isopropyl group attached, resulting in a unique daughter ion (m/z 310

MS Logic Diagram

Caption: MS fragmentation logic. To maintain specificity, MRM transitions must be selected that retain the deuterium label on the fragment ion.

Handling and Stability

-

Storage: -20°C is recommended. While barbiturates are chemically stable, the bromoallyl group can be sensitive to light (photolytic debromination) and extreme pH.

-

Solubility for Stock: Prepare stock solutions in Methanol (MeOH) or Acetonitrile (ACN) at 1 mg/mL.

-

Stability: Deuterium labels on alkyl groups (like isopropyl) are non-exchangeable in aqueous media, ensuring the label remains intact during biological extraction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18735, Narcobarbital. Retrieved from [Link]

-

DrugFuture. Narcobarbital Chemical Monograph. Retrieved from [Link]

-

Organic Syntheses. Preparation of Alkyl Bromides (Isopropyl Bromide).[9] Org.[2][10] Synth. 1921, 1, 3. Retrieved from [Link]

-

M. Jalilzadeh et al. (2011). New one-pot synthesis of spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]pentaones.[11] (Discusses Barbituric acid condensation mechanisms). Molecular Diversity. Retrieved from [Link]

-

ChemEurope. Narcobarbital Properties and Classifications. Retrieved from [Link]

Sources

- 1. Narcobarbital | CymitQuimica [cymitquimica.com]

- 2. Narcobarbital | 125-55-3 [chemicalbook.com]

- 3. Pronarcon | C11H15BrN2O3 | CID 18735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Narcobarbital [drugfuture.com]

- 5. Narcobarbital [chemeurope.com]

- 6. Narcobarbital [webbook.nist.gov]

- 7. Narcobarbital - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tsijournals.com [tsijournals.com]

- 11. New one-pot synthesis of spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]pentaones and their sulfur analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Quantitation of Narcobarbital: The Narcobarbital-d7 Internal Standard Protocol

Executive Summary

In the high-stakes arena of forensic toxicology and therapeutic drug monitoring (TDM), the quantification of barbiturates demands absolute rigor. Narcobarbital (Enibomal), an N-methylated barbiturate derivative, presents specific analytical challenges due to its lipophilicity and susceptibility to matrix-induced ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide establishes the definitive protocol for using Narcobarbital-d7 as a Stable Isotope Labeled (SIL) Internal Standard (IS). Unlike generic barbiturate standards (e.g., Phenobarbital-d5), Narcobarbital-d7 offers exact structural mimicry, ensuring that extraction recovery losses and electrospray ionization (ESI) variances are perfectly normalized.

Part 1: The Physicochemical Basis of Narcobarbital-d7

To design a robust assay, one must understand the interaction between the analyte and its isotopic analog.

Structural Integrity and Isotopic Placement

Narcobarbital (1-methyl-5-(propan-2-yl)-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione) possesses two key side chains: an isopropyl group and an allyl group.

-

The Analyte: Narcobarbital (

, MW ~224.26) -

The Standard: Narcobarbital-d7 (

, MW ~231.30)

Why d7? The "d7" labeling typically corresponds to the full deuteration of the isopropyl side chain (

-

Stability: Deuterium placed on alkyl side chains is chemically inert and resistant to back-exchange in aqueous mobile phases, unlike deuterium on acidic nitrogen or oxygen atoms.

-

Mass Shift (+7 Da): This shift is sufficient to avoid "cross-talk" (isotopic overlap) between the analyte's M+0 isotope cluster and the internal standard, even at high concentrations.

The Mechanism of Correction

In LC-MS/MS, co-eluting matrix components (phospholipids, salts) compete for charge in the ESI source. This causes Ion Suppression , where the analyte signal is artificially dampened.

Because Narcobarbital-d7 is chemically identical to the analyte, it co-elutes perfectly. Therefore, any suppression affecting the Narcobarbital signal affects the d7 signal to the exact same degree. The ratio of the two signals remains constant, yielding accurate quantification.

Part 2: Experimental Workflow & Visualization

The following workflow utilizes Liquid-Liquid Extraction (LLE) for maximum cleanliness, followed by Negative ESI LC-MS/MS .

The Analytical Workflow (Diagram)

Caption: Figure 1. End-to-end workflow for Narcobarbital quantitation. The critical step is the early addition of the IS (Spike) to correct for all subsequent extraction losses.

Part 3: Detailed Experimental Protocols

Reagents and Standards

-

Stock Solution: Narcobarbital (1 mg/mL in MeOH) and Narcobarbital-d7 (100 µg/mL in MeOH).

-

Working Internal Standard (WIS): Dilute d7 stock to 1,000 ng/mL in water/methanol (80:20).

-

Extraction Solvent: Ethyl Acetate:Hexane (50:50 v/v). Note: The addition of hexane reduces the extraction of polar matrix interferences compared to pure ethyl acetate.

Sample Preparation (Step-by-Step)

-

Aliquot: Transfer 200 µL of sample (plasma, blood, or urine) into a borosilicate glass tube.

-

Spike: Add 20 µL of WIS (Narcobarbital-d7). Vortex for 10 seconds. Crucial: Allow to equilibrate for 5 minutes to ensure IS binds to plasma proteins similarly to the analyte.

-

Buffer: Add 200 µL of 0.1 M Phosphate Buffer (pH 6.0). Vortex. Barbiturates are weak acids (pKa ~7-8); pH 6.0 ensures they remain in the non-ionized (lipophilic) state for extraction.

-

Extract: Add 3 mL of Extraction Solvent. Cap and rotate/shake for 10 minutes.

-

Centrifuge: 3,000 x g for 5 minutes to separate phases.

-

Transfer: Transfer the upper organic layer to a clean tube.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (90:10). Transfer to autosampler vial.

Instrumental Analysis (LC-MS/MS)

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH, 2.1 x 50 mm, 1.9 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to ~8.5 with Ammonium Hydroxide). Alkaline pH aids ionization in negative mode.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (MS/MS):

Table 1: MRM Transitions

| Compound | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| Narcobarbital | 223.1 | 180.1 | 42.1 | 15 / 25 |

| Narcobarbital-d7 | 230.1 | 187.1 | 42.1 | 15 / 25 |

Note: The transition to m/z 42 (Isocyanate) is common for barbiturates but non-specific. The loss of the propyl/allyl group (creating the Quant ion) is more selective.

Part 4: Logic of Correction (The "Self-Validating" System)

The power of this method lies in the mathematical correction of matrix effects. We can visualize this relationship to understand why the Area Ratio is the only reliable metric.

Caption: Figure 2. Mechanism of Matrix Effect Correction. Since suppression affects both analyte and IS equally, the ratio remains constant, yielding accurate data.

Part 5: Quality Assurance & Troubleshooting

To ensure the trustworthiness of your data, implement these checks:

-

IS Area Monitoring: Plot the absolute peak area of Narcobarbital-d7 for every injection.

-

Acceptance Criteria: The IS area should not deviate > ±20% from the mean of the calibration standards. A sudden drop indicates severe matrix suppression or extraction failure for that specific sample.

-

-

Cross-Talk Check: Inject a blank sample immediately after the highest calibrator (ULOQ).

-

Requirement: Analyte area in the blank must be < 20% of the Lower Limit of Quantitation (LLOQ).

-

-

Back-Exchange Test: If using a stock solution > 6 months old, infuse the d7 standard alone. If you observe significant signal at m/z 223 (unlabeled Narcobarbital), the deuterium may have exchanged (rare for alkyl-d7, but possible if stored in acidic protic solvents).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18735, Narcobarbital. Retrieved from [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.[3][4] Retrieved from [Link]

-

Moeller, M. R., & Kraemer, T. (2002). Drugs of Abuse Monitoring in Blood for Control of Driving Under the Influence. Therapeutic Drug Monitoring.[5] (Contextual grounding for barbiturate extraction). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Narcobarbital Mass Spectrum and Retention Indices. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine | Springer Nature Experiments [experiments.springernature.com]

- 2. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. dl.astm.org [dl.astm.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to Isotope Dilution Mass Spectrometry: Principles and Application Using Narcobarbital-d7

Abstract

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive measurement principle for the accurate quantification of analytes in complex matrices. This guide provides an in-depth exploration of the core principles of IDMS, highlighting its advantages as a "gold standard" analytical technique. Using the analysis of barbiturates with Narcobarbital-d7 as a practical example, this paper will detail the critical role of stable isotope-labeled internal standards, provide step-by-step experimental workflows, and discuss data analysis and validation according to regulatory standards. This technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of IDMS for high-precision quantitative analysis.

Introduction to Isotope Dilution Mass Spectrometry (IDMS): The Gold Standard of Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate and precise quantification of chemical substances.[1][2] It is considered a primary ratio method of measurement and is extensively used by national metrology institutes for the production of certified reference materials.[1][2][3]

The Fundamental Principle of IDMS

The core principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, known as the "spike" or internal standard, to a sample.[1][3][4] This addition alters the natural isotopic ratio of the analyte in the sample.[1] By measuring the resulting isotopic ratio using a mass spectrometer, the exact amount of the analyte originally present in the sample can be calculated.[1][4] This method is classified as a method of internal standardization because the standard is added directly to the sample.[1]

Advantages of IDMS over Other Quantitative Methods

Unlike traditional analytical methods that rely on signal intensity, IDMS utilizes signal ratios. This makes the technique less susceptible to variations in sample preparation, instrument response, and matrix effects.[1][5] Once the isotopically labeled internal standard is added and has equilibrated with the sample, any subsequent loss of the analyte during sample processing steps will affect both the native analyte and the labeled standard equally, thus preserving the crucial isotopic ratio.[5] This inherent self-correction is a key advantage that leads to the high accuracy and precision of IDMS.[2][5]

The Critical Role of the Isotopically Labeled Internal Standard

The cornerstone of a successful IDMS method is the use of a high-quality, isotopically labeled internal standard.[6] Ideally, the internal standard should be a stable isotope-labeled (SIL) version of the analyte of interest.[6] These standards have one or more atoms replaced with their heavier, stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[6] Because they are chemically identical to the analyte, they exhibit nearly the same behavior during sample extraction, chromatography, and ionization.[6] However, their mass difference allows them to be distinguished by the mass spectrometer.[6]

Narcobarbital-d7: An Ideal Internal Standard for Barbiturate Analysis

The analysis of barbiturates, a class of central nervous system depressants, is crucial in clinical and forensic toxicology.[7][8] Accurate quantification is essential for therapeutic drug monitoring and investigating potential abuse or poisoning.[8] Narcobarbital-d7, a deuterated analog of narcobarbital, serves as an excellent internal standard for the quantification of various barbiturates.

Physicochemical Properties of Narcobarbital and its Deuterated Analog

Narcobarbital is a barbiturate derivative with hypnotic properties. Its deuterated form, Narcobarbital-d7, has seven hydrogen atoms replaced with deuterium. This mass increase of 7 Da allows for clear differentiation from the unlabeled barbiturates in a mass spectrometer while maintaining nearly identical chemical and physical properties.

Rationale for Using a Stable Isotope-Labeled (SIL) Internal Standard

The use of a SIL internal standard like Narcobarbital-d7 is superior to using a structurally similar but different compound (an analog internal standard). Because the SIL standard co-elutes with the analyte and experiences the same ionization efficiency and potential matrix effects, it provides the most accurate correction for any variations in the analytical process.[6] This leads to improved data quality, reproducibility, and compliance with regulatory expectations.[6]

Synthesis and Purity Considerations for Narcobarbital-d7

High isotopic enrichment (ideally >98%) and chemical purity are critical for an effective internal standard.[6] Impurities can lead to interference and compromise the accuracy of the quantification. Therefore, it is essential to source high-purity, certified deuterated standards from reputable suppliers.

Core Methodology: A Step-by-Step Experimental Workflow

The following sections outline a typical workflow for the quantification of barbiturates in a biological matrix, such as urine or blood, using Narcobarbital-d7 as the internal standard.

Materials and Reagents

-

Certified reference standards of the target barbiturates (e.g., amobarbital, butabarbital, pentobarbital, phenobarbital, secobarbital)

-

Narcobarbital-d7 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium acetate for mobile phase modification

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Phosphate buffer (e.g., 100 mM, pH 6.0)[9]

-

Negative control matrix (e.g., drug-free urine or blood)

Preparation of Stock Solutions and Calibration Standards

-

Stock Solutions: Prepare individual stock solutions of each barbiturate and Narcobarbital-d7 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with methanol or a suitable solvent.

-

Calibration Standards: Create a series of calibration standards by spiking the negative control matrix with the barbiturate working solutions to achieve a range of concentrations (e.g., 5 to 1,000 ng/mL).[10] Add the Narcobarbital-d7 internal standard to each calibrator at a constant concentration (e.g., 200 ng/mL).[10]

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices

Solid-phase extraction is a common technique for cleaning up complex biological samples and concentrating the analytes of interest.[9][11]

Protocol for SPE:

-

Sample Pre-treatment: To a 1 mL aliquot of the sample (calibrator, quality control, or unknown), add 7.5 µL of the internal standard working solution.[9] Add 3 mL of 100 mM phosphate buffer (pH 6.0) and vortex to mix.[9]

-

Column Conditioning: Condition the SPE cartridge with sequential additions of methanol and water/buffer.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elution: Elute the barbiturates and the internal standard from the cartridge using a stronger organic solvent (e.g., a mixture of n-hexane and ethyl acetate).[12]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.[9][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred analytical platform for IDMS due to its high sensitivity and selectivity.[8]

-

Column: A reverse-phase C18 column is typically used for the separation of barbiturates.[9]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile) containing a modifier like ammonium acetate is common.[10][12]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[8]

-

Injection Volume: A small injection volume, such as 10 µL, is generally sufficient.[8][10]

-

Ionization Mode: Barbiturates are typically analyzed in negative electrospray ionization (ESI) mode.[8][10][12]

-

Multiple Reaction Monitoring (MRM): MRM is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each barbiturate and the internal standard.

-

Collision Energies: The collision energies for each transition are optimized to achieve the most stable and intense product ion signals.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Amobarbital/Pentobarbital | 225.1 | 182.1 |

| Butabarbital | 211.1 | 168.1 |

| Phenobarbital | 231.1 | 188.1 |

| Secobarbital | 237.1 | 194.1 |

| Narcobarbital-d7 (IS) | [Insert Precursor] | [Insert Product] |

| Note: The specific MRM transitions for Narcobarbital-d7 would need to be determined experimentally. |

Data Analysis and Quality Control

Building the Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard.[13][14] A linear regression analysis, often with a weighting factor, is applied to the data.

Quantitation and Calculation of Analyte Concentration

The concentration of the barbiturates in unknown samples is determined by calculating their analyte-to-internal standard peak area ratios and interpolating the concentration from the calibration curve.

Method Validation According to Regulatory Guidelines

To ensure the reliability and reproducibility of the bioanalytical method, it must be validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[15][16][17] Key validation parameters include:

-

Accuracy: The closeness of the measured concentration to the true value. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[18]

-

Precision: The degree of agreement among individual measurements. The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[15][18]

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[15]

-

Matrix Effect: The influence of co-eluting, endogenous components of the sample matrix on the ionization of the analyte and internal standard.[18]

Troubleshooting and Advanced Considerations

Common Pitfalls and How to Avoid Them

-

Incomplete Equilibration: Ensure thorough mixing of the internal standard with the sample before any extraction steps.

-

Isotopic Interference: Check for any contribution of the unlabeled analyte to the mass channel of the internal standard, and vice versa.

-

Carryover: Implement adequate washing steps in the LC method to prevent carryover from high-concentration samples.

Addressing Matrix Effects and Ion Suppression/Enhancement

While IDMS compensates for many matrix effects, severe ion suppression or enhancement can still impact the sensitivity of the assay. Optimizing the sample preparation and chromatographic separation can help to minimize these effects.

The Importance of Isotopic Purity of the Internal Standard

The isotopic purity of the internal standard is paramount. Any unlabeled analyte present in the internal standard solution will lead to an overestimation of the analyte concentration in the sample.

Conclusion: The Power of IDMS in Drug Development and Clinical Research

Isotope Dilution Mass Spectrometry, when coupled with a high-quality stable isotope-labeled internal standard like Narcobarbital-d7, provides a robust and reliable method for the quantification of analytes in complex biological matrices. Its inherent ability to correct for variations in sample preparation and instrument response makes it an indispensable tool in drug development, clinical diagnostics, and forensic toxicology, ensuring the generation of high-quality, defensible data.

References

-

Solid-phase extraction and GC/MS confirmation of barbiturates from human urine. PubMed. Available at: [Link]

-

FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK BARBITURATES, PHENYTOIN AND CARBAMAZEPINE by SO. NYC.gov. Available at: [Link]

-

Isotope dilution. Wikipedia. Available at: [Link]

-

Analysis of Barbiturates in Urine by LC-MS/MS. PubMed. Available at: [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing. Available at: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]

-

The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Available at: [Link]

-

Isotope Dilution Mass Spectrometry. PTB.de. Available at: [Link]

-

Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. PMC. Available at: [Link]

-

Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

-

Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Virginia Department of Forensic Science. Available at: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]

-

FDA announces final guidance for 'Bioanalytical Method validation,' now available. European Pharmaceutical Review. Available at: [Link]

-

Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Waters Corporation. Available at: [Link]

-

Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

-

Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available at: [Link]

-

Sensitive Determination of Barbiturates in Biological Matrix by Capillary Electrophoresis Using Online Large-Volume Sample Stacking. Ovid. Available at: [Link]

-

A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol. Agilent. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science. Available at: [Link]

-

Evaluation of an internal standard for qualitative DART-MS analysis of seized drugs. National Institute of Justice. Available at: [Link]

-

Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Available at: [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

Sources

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. osti.gov [osti.gov]

- 5. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nyc.gov [nyc.gov]

- 10. agilent.com [agilent.com]

- 11. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dfs.virginia.gov [dfs.virginia.gov]

- 13. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 14. researchgate.net [researchgate.net]

- 15. anivet.au.dk [anivet.au.dk]

- 16. resolvemass.ca [resolvemass.ca]

- 17. bioanalysis-zone.com [bioanalysis-zone.com]

- 18. pmda.go.jp [pmda.go.jp]

The Chemical Architecture and Analytical Utility of Narcobarbital-d7: A Technical Whitepaper

Executive Summary

In the realm of quantitative bioanalysis and forensic toxicology, the precision of mass spectrometry assays relies heavily on the quality of the internal standard (IS). Narcobarbital (also known as pronarcon or enibomal) is a brominated barbiturate derivative historically utilized in veterinary medicine as a general anesthetic. To accurately quantify this compound in complex biological matrices, Narcobarbital-d7 was developed as a stable isotope-labeled (SIL) internal standard.

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical properties, isotopic labeling rationale, and self-validating analytical protocols associated with Narcobarbital-d7. By understanding the causality behind its structural design and experimental behavior, researchers can achieve unparalleled ruggedness in their LC-MS/MS workflows.

Structural Chemistry and the Logic of Heptadeuteration

Narcobarbital is structurally defined by a perhydropyrimidine ring (barbituric acid core) substituted at the 5-position with an isopropyl group and a 2-bromoallyl group, alongside N-methylation at the 1-position .

The design of its isotopologue, Narcobarbital-d7, involves the incorporation of seven deuterium atoms specifically onto the isopropyl moiety, resulting in a 5-(propan-2-yl-d7) substitution.

The Causality of the +7 Da Mass Shift:

Choosing a heptadeuterated (+7 Da) label is a calculated necessity, not an arbitrary choice. Bromine naturally exists as two major isotopes:

Quantitative Physicochemical Profile

The following table summarizes the comparative quantitative data between the native drug and its SIL counterpart, demonstrating the conservation of physicochemical properties critical for co-elution during chromatography .

| Property | Narcobarbital (Native) | Narcobarbital-d7 (SIL-IS) |

| Molecular Formula | ||

| Molecular Weight | 303.15 g/mol | 310.20 g/mol |

| Monoisotopic Mass ( | 302.0266 Da | 309.0705 Da |

| LogP (Octanol/Water) | 1.64 | ~1.64 |

| pKa (Weak Acid) | ~7.5 | ~7.5 |

| Polar Surface Area (PSA) | 66.48 Ų | 66.48 Ų |

Synthesis and Isotopic Labeling Strategy

The synthesis of Narcobarbital-d7 requires sequential alkylation of the barbituric acid core. The deuterium label is introduced via an isotopically enriched alkyl halide to ensure the deuteriums are bonded to non-exchangeable carbon positions, preventing deuterium-to-hydrogen back-exchange in aqueous biological samples.

Synthesis pathway of Narcobarbital-d7 via sequential alkylation of the barbituric acid core.

Advanced Analytical Workflow: LC-MS/MS Quantification

To utilize Narcobarbital-d7 effectively, the extraction and detection protocol must be a self-validating system. This means incorporating matrix blanks, calibration standards, and exploiting the specific pKa of the molecule to drive extraction efficiency.

Experimental Protocol: Liquid-Liquid Extraction (LLE) & LC-MS/MS

Rationale: Barbiturates are weak acids (pKa ~7.5). By buffering the biological matrix to pH 4.0, we force the molecule into its fully protonated, unionized state. This maximizes its partition coefficient into the organic solvent, eliminating polar matrix interferences.

Step-by-Step Methodology:

-

Sample Aliquoting & Spiking: Transfer 200 µL of biological matrix (plasma/urine) into a clean microcentrifuge tube. Spike with 20 µL of Narcobarbital-d7 working solution (100 ng/mL in methanol).

-

System Validation (Self-Validation Step): Prepare parallel "Matrix Blanks" (matrix + internal standard only) and "Double Blanks" (matrix only) to verify the absence of endogenous isobaric interferences and confirm zero cross-talk from the +7 Da mass shift.

-

pH Adjustment: Add 100 µL of 0.1 M ammonium formate buffer (adjusted to pH 4.0 with formic acid). Vortex for 10 seconds.

-

Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to facilitate partitioning.

-

Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Drying & Reconstitution: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of initial mobile phase (e.g., 80% Water / 20% Acetonitrile containing 0.1% Formic Acid).

-

LC-MS/MS Analysis:

-

Chromatography: Inject 5 µL onto a C18 reversed-phase column.

-

Ionization: Electrospray Ionization in Negative mode (ESI-). Barbiturates readily lose a proton to form

. -

Detection (MRM):

-

Native Narcobarbital:

301.0 -

Narcobarbital-d7 IS:

308.0

-

-

Self-validating LC-MS/MS sample extraction workflow utilizing Narcobarbital-d7.

Pharmacological Context: Target Engagement

While Narcobarbital-d7 is strictly an in-vitro analytical tool, understanding the pharmacodynamics of the parent drug provides necessary context for toxicological screening. Narcobarbital acts as a central nervous system depressant. Like other barbiturates, it functions as a positive allosteric modulator of the

By binding to a distinct allosteric site on the receptor complex, it prolongs the duration of chloride ion channel opening in response to endogenous GABA, leading to profound neuronal hyperpolarization and subsequent anesthesia.

Pharmacodynamic pathway showing Narcobarbital's allosteric modulation of the GABAA receptor.

References

-

National Center for Biotechnology Information (NIH). "Pronarcon | C11H15BrN2O3 | CID 18735 - PubChem." PubChem Database. Available at:[Link]

-

Cheméo. "Chemical Properties of Narcobarbital (CAS 125-55-3)." Cheméo Database. Available at:[Link]

-

European Bioinformatics Institute (EMBL-EBI). "Compound: NARCOBARBITAL (CHEMBL92963)." ChEMBL Database. Available at:[Link]

Strategic Sourcing and Analytical Validation of Narcobarbital-d7

The following technical guide is structured to address the specific challenges of sourcing and validating Narcobarbital-d7 (Enibomal-d7) , a rare Stable Isotope Labeled (SIL) internal standard.

Given that Narcobarbital-d7 is not a standard "off-the-shelf" catalog item for many major vendors, this guide operates as a strategic sourcing and validation protocol for researchers requiring custom synthesis or high-grade reference material.

Executive Summary & Analyte Profile

Narcobarbital (Enibomal) is an N-methylated barbiturate derivative containing a bromine atom, historically used as an anesthetic.[1][2] In modern forensic toxicology and pharmacokinetic research, precise quantification requires a Stable Isotope Labeled (SIL) internal standard to correct for matrix effects, extraction efficiency, and ionization variability.

Narcobarbital-d7 is the preferred SIL analog, typically deuterated at the isopropyl moiety. This specific isotopologue offers a

Target Compound Specifications

| Feature | Specification | Notes |

| Analyte Name | Narcobarbital-d7 (Enibomal-d7) | |

| Chemical Name | 1-methyl-5-(propan-2-yl-d7)-5-(2-bromo-2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione | Deuteration on the isopropyl group.[1] |

| CAS Number | N/A (Custom Synthesis) | Parent CAS: 125-55-3 |

| Molecular Formula | ||

| Molecular Weight | ~310.20 g/mol | Based on |

| Mass Shift | +7 Da | Ideal for avoiding |

Strategic Sourcing: The "Custom Synthesis" Reality

Unlike Phenobarbital-d5, Narcobarbital-d7 is rarely a stock catalog item. Researchers must often engage Custom Synthesis Organizations (CSOs).

Recommended Sourcing Workflow: Do not simply search for a part number. Use the following specification sheet to request a quote from specialized vendors (e.g., Toronto Research Chemicals (TRC) , Cayman Chemical , Cerilliant , or Alsachim ).

Procurement Specification Sheet

When contacting vendors, copy/paste these requirements to ensure "Research Grade" integrity:

Request for Custom Synthesis: Narcobarbital-d7

Isotopic Purity:

(atom % D). Critical to minimize contribution to the M+0 analyte channel.Chemical Purity:

(HPLC).Label Position: Isopropyl side chain (

). Avoids exchangeable protons on the pyrimidine ring.Deliverable: Certificate of Analysis (CoA) including

-NMR and HRMS.Solubility Check: Supplier must confirm solubility in MeOH or ACN (1 mg/mL).

Supplier Qualification & Validation Protocol

Once the standard arrives, you cannot assume it is perfect. You must validate it using the "Zero-Blank-Spike" methodology to ensure it does not interfere with your Lower Limit of Quantitation (LLOQ).

Diagram 1: Internal Standard Validation Workflow

Caption: Workflow for validating custom-synthesized internal standards prior to method integration.

Validation Steps (The "Self-Validating" System)

-

Isotopic Contribution (The "Blank + IS" Test):

-

Inject a blank matrix sample spiked only with Narcobarbital-d7 at the working concentration.

-

Monitor the transition for the unlabeled analyte (Narcobarbital).

-

Acceptance Criteria: The response in the analyte channel must be

of the LLOQ response.[3] If it is higher, the standard contains too much unlabeled material (insufficient enrichment).

-

-

Cross-Talk (The "ULOQ + No IS" Test):

-

Inject a sample containing the Analyte at the Upper Limit of Quantitation (ULOQ) without internal standard.

-

Monitor the transition for the Internal Standard (d7).

-

Acceptance Criteria: No significant peak should appear in the IS channel. This confirms that the mass shift (+7 Da) is sufficient to avoid overlap from the Bromine isotope pattern of the native drug.

-

Experimental Methodology: LC-MS/MS

Narcobarbital is acidic (barbiturate).[4] While many labs use Positive ESI for general screens, Negative Electrospray Ionization (ESI-) often provides superior sensitivity and selectivity for barbiturates.

Mass Spectrometry Parameters (Scouting)

-

Ionization: ESI Negative Mode

-

Bromine Isotope Effect: Narcobarbital has one Bromine. You will see a 1:1 doublet for the parent ion (

and-

Native Narcobarbital: m/z 301 (

) and 303 ( -

Narcobarbital-d7: m/z 308 (

) and 310 (

-

-

Precursor Selection: Always select the

isotope (lighter mass) for both analyte and IS to maintain consistency, or sum them if sensitivity is low (rarely recommended due to noise).

MRM Transition Table

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Narcobarbital | 301.0 ( | 42.0 (CNO-) | 25 | Quantifier |

| Narcobarbital | 301.0 ( | 258.0 (Loss of isopropyl) | 15 | Qualifier |

| Narcobarbital-d7 | 308.0 ( | 42.0 (CNO-) | 25 | Internal Standard |

Note: The product ion 42.0 (Isocyanate) is a common fragment for barbiturates in negative mode. Ensure chromatographic separation from other barbiturates.

Diagram 2: Analytical Logic & Pathway

Caption: Analytical workflow emphasizing the early introduction of the Internal Standard to correct for extraction recovery.

Troubleshooting & Stability

Barbiturates are generally stable, but deuterated standards can suffer from Deuterium-Hydrogen Exchange (D/H Exchange) if the label is placed on an acidic position.

-

Risk: The "d7" label on the isopropyl group is stable (aliphatic hydrogens).

-

Avoid: Do not accept "d1" or "d2" labels on the N-H positions (pyrimidine ring), as these will exchange with water in the mobile phase, causing the signal to disappear.

Storage:

-

Powder: -20°C, desiccated, protected from light.

-

Solution (MeOH): -20°C. Stable for ~12 months (re-verify every 6 months).

References

-

PubChem. (2023). Narcobarbital (Compound Summary).[1][5] National Library of Medicine. [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

-

Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[6][7][8][9][10][11][12] [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

Sources

- 1. Pronarcon | C11H15BrN2O3 | CID 18735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Narcobarbital [drugfuture.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Narcobarbital - Wikipedia [en.wikipedia.org]

- 5. Narcobarbital | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. youtube.com [youtube.com]

High-Precision Quantitation of Narcobarbital in Biological Matrices: The Role of Narcobarbital-d7

Topic: Function of Narcobarbital-d7 in Forensic Toxicology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of forensic toxicology, the defensibility of analytical data is paramount. Narcobarbital (Enibomal), an N-methylated barbiturate derivative used primarily in veterinary anesthesia and historically as a sedative, presents specific challenges in post-mortem and DUID (Driving Under the Influence of Drugs) analysis due to its physicochemical properties and metabolic instability.

This guide details the technical function of Narcobarbital-d7 , a stable isotope-labeled internal standard (SIL-IS), in the quantitative analysis of biological fluids. By mimicking the analyte’s behavior through extraction and ionization while maintaining mass spectral distinctness, Narcobarbital-d7 serves as the linchpin for correcting matrix effects, ensuring method accuracy, and meeting SWGTOX/ANSI validation standards.

Chemical Identity and The Isotope Effect[1]

To effectively utilize Narcobarbital-d7, one must understand its structural relationship to the analyte. The "d7" designation refers to the substitution of seven hydrogen atoms with deuterium (

Structural Configuration

Mass Spectral Shift

The introduction of seven deuterium atoms creates a mass shift of +7 Da. This shift is sufficient to prevent "cross-talk" (isotopic overlap) between the analyte and the internal standard, even when considering the natural abundance of

Table 1: Physicochemical Comparison

| Property | Narcobarbital (Analyte) | Narcobarbital-d7 (IS) | Impact on Analysis |

| Molecular Weight | ~303.15 g/mol | ~310.19 g/mol | Mass resolution in MS/MS |

| Retention Time (RT) | ~2.5 min (Method Dependent) | ~2.48 min | Co-elution ensures identical matrix experience |

| pKa | ~7.8 | ~7.8 | Identical extraction efficiency |

| Isotopic Pattern | Must select matching Br isotope for MRM |

The Role in Quantitative Mass Spectrometry

The primary function of Narcobarbital-d7 is to correct for Ion Suppression , a phenomenon in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) where co-eluting matrix components (phospholipids, salts) reduce the ionization efficiency of the analyte.

Mechanism of Correction (SIDA)

In a Stable Isotope Dilution Assay (SIDA), the IS is spiked into the sample before extraction. Because Narcobarbital-d7 is chemically identical to the analyte (except for mass), it behaves identically during:

-

Extraction: Any loss of analyte during Liquid-Liquid Extraction (LLE) is mirrored by the IS.

-

Chromatography: It co-elutes (or elutes extremely close) to the analyte.

-

Ionization: It experiences the exact same degree of ion suppression or enhancement from the matrix.

By calculating the Area Ratio (Analyte Area / IS Area), these errors cancel out, yielding a corrected quantitative result.

Visualization: The Correction Logic

Figure 1: Mechanism of Matrix Effect Correction using Narcobarbital-d7. The internal standard experiences the same suppression event as the analyte, neutralizing the error in the final ratio calculation.

Experimental Protocol: LC-MS/MS Workflow

This protocol outlines a validated approach for quantifying Narcobarbital in whole blood using Narcobarbital-d7.

Sample Preparation (Liquid-Liquid Extraction)

Barbiturates are weak acids. Acidifying the matrix suppresses ionization of the carboxyl/imide groups, driving the drug into the organic solvent.

-

Aliquot: Transfer 200 µL of whole blood into a glass tube.

-

Internal Standard Addition: Add 20 µL of Narcobarbital-d7 working solution (e.g., 1 µg/mL in methanol). Vortex.

-

Acidification: Add 200 µL of 0.1 M Acetate Buffer (pH 4.5) to protonate the barbiturate.

-

Extraction: Add 1.5 mL of Extraction Solvent (Hexane:Ethyl Acetate, 90:10).

-

Agitation: Rotate/shake for 10 minutes. Centrifuge at 3500 rpm for 5 minutes.

-

Transfer & Dry: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Parameters

Barbiturates typically ionize best in Negative Electrospray Ionization (ESI-) mode due to the acidic nature of the barbituric acid ring.

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to ~5-6).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: 10% B to 90% B over 5 minutes.

Table 2: MRM Transitions (Negative Mode)

Note: Transitions utilize the

| Compound | Precursor Ion (m/z) [M-H] | Product Ion (m/z) | Collision Energy (eV) | Type |

| Narcobarbital | 301.0 | 141.0 | 20 | Quantifier |

| Narcobarbital | 301.0 | 42.0 | 35 | Qualifier |

| Narcobarbital-d7 | 308.0 | 148.0 | 20 | IS Quantifier |

-

Mechanistic Insight: The product ion m/z 141 typically corresponds to the fragmentation of the barbiturate ring retaining the bromoallyl group. In the d7-IS, the isopropyl group (where the deuterium resides) may be lost or retained depending on the specific fragmentation pathway. If the fragment retains the isopropyl group, the mass shift (+7) is preserved in the product ion (141 -> 148). If the fragment is the isopropyl group, the shift would be seen there. In this specific transition (308 -> 148), the deuterium label is retained in the fragment.

Validation & Quality Assurance

To ensure the Narcobarbital-d7 is functioning correctly, the following validation parameters must be monitored.

Matrix Effect (ME) Calculation

You must quantify the "Ion Suppression" to ensure the method is robust.

-

A: Peak area of Narcobarbital-d7 in neat solvent.

-

B: Peak area of Narcobarbital-d7 spiked into extracted blank matrix.

Acceptance Criteria: While suppression is common, the IS-normalized Matrix Factor should be close to 1.0. This means the suppression of the analyte and the IS are identical.

Linearity and Sensitivity[8]

-

Calibration Model: Linear regression, 1/x weighting.

-

Plot: Y-axis = (Area Analyte / Area IS); X-axis = Concentration.[7]

-

Role of d7: The d7-IS linearizes the curve at high concentrations where detector saturation might otherwise cause deviation, as the IS signal saturates proportionally to the analyte.

Metabolic Considerations in Forensics

When analyzing Narcobarbital, one must distinguish it from its metabolites. Narcobarbital undergoes N-demethylation to form Propallylonal (5-(2-bromoallyl)-5-isopropylbarbituric acid).

-

Cross-Interference: Propallylonal has a different molecular weight (loss of CH

, -14 Da). It does not interfere with Narcobarbital-d7. -

Use of d7: The d7-IS is specific to the parent drug. If quantifying the metabolite Propallylonal, a separate IS (Propallylonal-d5 or -d7) should ideally be used, or Narcobarbital-d7 can be used with relative retention time corrections, though this is less accurate.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample accession to data acquisition.

References

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

-

Peters, F. T., & Remane, D. (2012).[8] Aspects of matrix effects in liquid chromatography-mass spectrometry (LC-MS). Analytica Chimica Acta. (Discusses the necessity of SIL-IS for matrix correction). Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18735, Narcobarbital. (Chemical structure and physical properties verification). Link

-

Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates. (Provides foundational LC-MS conditions for barbiturate analysis). Link

-

Stout, P. R., et al. (2002). Stability of barbiturates in blood. Journal of Forensic Sciences. (Context for handling barbiturate samples). Link

Sources

- 1. Narcobarbital - Wikipedia [en.wikipedia.org]

- 2. Pronarcon | C11H15BrN2O3 | CID 18735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Narcobarbital [drugfuture.com]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. A Different Kind of CSI: Crime and Stable Isotopes | American Scientist [americanscientist.org]

- 7. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Narcobarbital Metabolism Using Narcobarbital-d7

The following technical guide details the preliminary investigation of Narcobarbital (Enibomal) metabolism using the stable isotope-labeled analogue Narcobarbital-d7 . This document is structured for researchers and drug development professionals, focusing on mechanistic elucidation, experimental rigor, and quantitative validation.

Technical Whitepaper | Version 1.0

Executive Summary

This guide outlines a high-precision workflow for mapping the metabolic profile of Narcobarbital (1-methyl-5-(propan-2-yl)-5-(2-bromoprop-2-en-1-yl)pyrimidine-2,4,6-trione). By utilizing Narcobarbital-d7 (labeled on the isopropyl side chain) as a mechanistic probe, this investigation aims to distinguish between N-demethylation, side-chain oxidation, and dehalogenation pathways. The protocol employs the Twin-Ion Mass Spectrometry (TIMS) approach to filter matrix background and unequivocally identify metabolites in Human Liver Microsomes (HLM).

Introduction & Rationale

Narcobarbital is an N-methylated barbiturate derivative used as a short-acting anesthetic. Its lipophilicity, driven by the N-methyl and 2-bromoallyl groups, facilitates rapid blood-brain barrier penetration. However, this structure also makes it a prime substrate for hepatic Cytochrome P450 (CYP) enzymes.

Understanding the metabolic fate of Narcobarbital is critical for predicting clearance rates and potential toxicological intermediates (e.g., reactive epoxides from the bromoallyl moiety).

The Role of Narcobarbital-d7

Standard metabolic profiling often suffers from false positives due to endogenous matrix interference. The use of Narcobarbital-d7 (Isotope Purity > 99%) serves two critical functions:

-

Metabolite Tagging (Cluster Analysis): Co-incubation of Narcobarbital (

) and Narcobarbital-d7 ( -

Site-Specific Elucidation: Shifts in the mass difference (

) between the- : Metabolism occurred on a non-labeled region (e.g., N-demethylation).

- : Metabolism occurred on the isopropyl group (loss of Deuterium).

Materials and Methods

Chemical Reagents

-

Substrate: Narcobarbital (Enibomal), purity >98%.

-

Isotope Standard: Narcobarbital-d7 (5-(propan-2-yl-d7)-...), custom synthesis.

-

Biological System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

Experimental Workflow

The following protocol ensures kinetic linearity and sufficient metabolite generation for structural characterization.

Step 1: Incubation

-

Pre-incubation: Mix HLM (final conc. 1.0 mg/mL) with 100 mM Potassium Phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

-

Substrate Addition: Add Narcobarbital (

) and Narcobarbital-d7 ( -

Initiation: Add NADPH regenerating system to start the reaction.

-

Time Course: Aliquot samples at

min.

Step 2: Termination & Extraction

-

Quench reaction with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (1:3 v/v ratio).

-

Vortex for 30s and centrifuge at 14,000 rpm for 10 min at 4°C.

-

Transfer supernatant to LC vials.

Step 3: LC-HRMS Analysis

-

Instrument: Q-Exactive Orbitrap or equivalent High-Resolution Mass Spectrometer.

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 12 min.

Visualization of Experimental Logic

The following diagram illustrates the decision matrix used during data analysis.

Caption: Logic flow for filtering and identifying Narcobarbital metabolites using the d0/d7 Twin-Ion technique.

Results: Metabolic Pathway Elucidation

Predicted Mass Shifts and Metabolite Identification

The use of Narcobarbital-d7 allows for the precise assignment of structural modifications. The table below details the expected mass spectral behavior for the major metabolic routes.

Table 1: Theoretical Mass Shifts for Narcobarbital (NB) Metabolites

| Metabolic Pathway | Modification | Interpretation | |||

| Parent Drug | None | +7 Da | Unchanged Parent | ||

| N-Demethylation | Loss of | +7 Da | Label Intact (Metabolism on Ring N) | ||

| Isopropyl Hydroxylation | +6 Da | Label Modified (Loss of D) | |||

| Bromoallyl Oxidation | +7 Da | Label Intact (Side chain oxidation) | |||

| Debromination | +7 Da | Label Intact |

Proposed Metabolic Map

Based on established barbiturate metabolism (e.g., Hexobarbital, Phenobarbital) and the structural logic of Narcobarbital, the following pathways are prioritized for investigation.

-

N-Demethylation (Major): CYP-mediated removal of the N-methyl group to form Propallylonal . This is typically the rate-limiting step for N-methyl barbiturates.

-

Side-Chain Oxidation:

-

Isopropyl: Hydroxylation at the tertiary carbon (target of the d7 label).

-

Bromoallyl: Oxidation of the double bond to an epoxide, followed by hydrolysis to a diol or conjugation with Glutathione.

-

Caption: Proposed metabolic pathways for Narcobarbital. Δm values indicate the mass difference between d0 and d7 pairs.

Discussion & Technical Considerations

Kinetic Isotope Effect (KIE)

When using Narcobarbital-d7, researchers must account for the Deuterium Kinetic Isotope Effect. If the C-H bond cleavage on the isopropyl group is the rate-determining step (RDS) in the hydroxylation pathway (

-

Observation: A change in the peak area ratio of

metabolites compared to the parent drug ratio. -

Utility: This confirms that C-H bond breakage is the RDS, providing deep mechanistic insight into the catalytic cycle of the CYP enzyme involved.

Clinical Relevance